molecular formula C6H14O7S2 B14672658 Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis- CAS No. 36724-43-3

Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-

Cat. No.: B14672658
CAS No.: 36724-43-3
M. Wt: 262.3 g/mol
InChI Key: VOICNDJRJIUWRG-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- is a chemical compound with the molecular formula C6H14O7S2. It is known for its unique structure, which includes two ethanol groups connected by an oxybis(methylenesulfonyl) linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- typically involves the reaction of ethanol with methylenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The hydroxyl groups in ethanol can participate in substitution reactions with halides or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: This compound is used in the study of enzyme mechanisms and as a stabilizer for certain biological samples.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting or modulating their activity. The ethanol groups can enhance the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- can be compared with other similar compounds such as:

    Diethylene glycol: Similar in structure but lacks the sulfonyl groups, making it less reactive in certain chemical reactions.

    Ethylene glycol: Contains only one hydroxyl group, resulting in different physical and chemical properties.

    Methanesulfonyl chloride: Contains a single sulfonyl group and is more reactive due to the presence of the chloride group. The uniqueness of Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- lies in its dual ethanol and sulfonyl functionalities, which provide a versatile platform for various chemical and biological applications.

Properties

CAS No.

36724-43-3

Molecular Formula

C6H14O7S2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(2-hydroxyethylsulfonylmethoxymethylsulfonyl)ethanol

InChI

InChI=1S/C6H14O7S2/c7-1-3-14(9,10)5-13-6-15(11,12)4-2-8/h7-8H,1-6H2

InChI Key

VOICNDJRJIUWRG-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)COCS(=O)(=O)CCO)O

Origin of Product

United States

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